Predicted Physicochemical Differentiation from Unsubstituted 9-Carboxamide Baseline
In the complete absence of direct biological assay data, the only verifiable differentiation is at the level of predicted physicochemical properties. The target compound's computed partition coefficient (XLogP3-AA) is 4.2, a critical parameter for CNS drug-likeness [1]. This can be compared to the unsubstituted 1,2,3,4-tetrahydroacridine-9-carboxamide baseline, which has a predicted XLogP3 of approximately 2.5-3.0, indicating the 2,5-dimethoxyphenyl substitution adds significant lipophilicity. This property difference directly impacts membrane permeability and off-target binding profiles, making the target compound a distinct chemical entity for CNS-focused screening libraries.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroacridine-9-carboxamide (unsubstituted, CID 11282394): predicted XLogP3 ~2.5-3.0 (class estimate) |
| Quantified Difference | Δ XLogP ≈ +1.2 to +1.7 units (significant increase in lipophilicity) |
| Conditions | In silico prediction computed by PubChem (XLogP3 algorithm) |
Why This Matters
This property differentiates the compound as a more lipophilic, potentially more brain-penetrant scaffold, which is critical for CNS drug discovery programs where the unsubstituted baseline would be deprioritized.
- [1] PubChem. Compound Summary for CID 24208958: Computed Properties (XLogP3-AA). National Center for Biotechnology Information (2025). View Source
